molecular formula C18H19N7O3 B6462783 6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrimidin-4-ol CAS No. 2549041-53-2

6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrimidin-4-ol

Cat. No.: B6462783
CAS No.: 2549041-53-2
M. Wt: 381.4 g/mol
InChI Key: FMNBRPWCSFRRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core linked to a piperidine ring. The piperidine moiety is substituted with a pyrimidin-2-yloxy group bearing a 1-methylpyrazole at the 5-position. The compound’s synthesis likely involves palladium-catalyzed cross-coupling, hydroxylation, and deprotection steps, as seen in analogous syntheses of pyrimidine-piperidine hybrids .

Properties

IUPAC Name

4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-24-10-13(9-23-24)12-7-19-18(20-8-12)28-14-2-4-25(5-3-14)17(27)15-6-16(26)22-11-21-15/h6-11,14H,2-5H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNBRPWCSFRRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related pyrimidine-piperidine-pyrazole derivatives, focusing on structural motifs, synthetic routes, and inferred pharmacological properties based on evidence.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Applications Reference
Target Compound Pyrimidin-4-ol Piperidine-1-carbonyl, 5-(1-methylpyrazole)pyrimidin-2-yloxy Likely Pd-catalyzed cross-coupling, hydroxylation Kinase inhibition, nucleotide mimicry
2-(2-Amino-5-(1-(piperidin-4-yl)-1H-pyrazol-3-yl)pyridin-3-yl)benzo[d]oxazol-6-ol Benzo[d]oxazol-6-ol Piperidin-4-yl, pyridinyl-pyrazole Pd cross-coupling, hydroxylation, deprotection Anticancer agents
8-(4-(3,5-Dichlorophenyl)piperidin-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 6) Pyrido[3,4-d]pyrimidin-4(3H)-one 3,5-Dichlorophenyl, piperidin-1-yl Acid-mediated deprotection Antiproliferative activity
5-p-chlorophenyl-3-[N-(2-hydroxyacetyl)piperidin-4-yl]-4-pyrimidin-4-yl-1H-pyrazole Pyrimidin-4-yl-pyrazole Chlorophenyl, hydroxyacetyl-piperidine Multi-step functionalization Enzyme inhibition (hypothetical)

Key Observations

Structural Diversity: The target compound’s pyrimidin-4-ol core distinguishes it from pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., Compound 6), which exhibit fused pyridine-pyrimidine systems . Substituent variations significantly alter physicochemical properties. In contrast, the target compound’s 1-methylpyrazole may balance solubility and target binding .

Synthetic Routes :

  • Pd-catalyzed cross-coupling is a common strategy for introducing pyrazole and pyrimidine groups (e.g., and ) .
  • Acid-mediated deprotection (e.g., HCl in THF for Compound 6 ) contrasts with hydroxylation steps in the target compound’s likely synthesis .

Pharmacological Inference: Pyrimidine-piperidine hybrids often target kinases or nucleotide-binding proteins. The pyrido[3,4-d]pyrimidin-4(3H)-one derivatives in show cell-based activity, suggesting antiproliferative effects . The hydroxyacetyl-piperidine in may act as a hydrogen-bond donor, enhancing target affinity compared to the target compound’s methylpyrazole.

Crystallographic Analysis :

  • Structural determination of similar compounds (e.g., and ) relies on SHELX software for refinement, highlighting the importance of crystallography in confirming regiochemistry and conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.